

Application Note: Interpreting the ^1H NMR Spectrum of 1,3,5-Trichlorobenzene

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Compound of Interest

Compound Name: 1,3,5-Trichlorobenzene

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and chemical environment of molecules. The ^1H NMR spectrum of **1,3,5-trichlorobenzene** serves as a classic example of how molecular symmetry profoundly simplifies a spectrum. This application note provides a detailed protocol for acquiring and interpreting the ^1H NMR spectrum of **1,3,5-trichlorobenzene**, a key intermediate in the synthesis of various organic compounds.

Data Presentation

Due to the high degree of symmetry in the **1,3,5-trichlorobenzene** molecule, all three protons on the aromatic ring are chemically and magnetically equivalent.^[1] This equivalence results in a simplified ^1H NMR spectrum characterized by a single resonance.^[1]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.2-7.4 ppm	Singlet (s)	3H	Ar-H

Note: The exact chemical shift can vary slightly depending on the solvent and concentration used.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **1,3,5-trichlorobenzene** and acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation

- Materials:
 - **1,3,5-trichlorobenzene** (5-25 mg)[2][3]
 - Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.6-0.7 mL[4]
 - 5 mm NMR tube and cap[4]
 - Pasteur pipette and glass wool
 - Vial for dissolving the sample[3]
 - Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[3]
- Procedure:
 - Weigh approximately 5-25 mg of **1,3,5-trichlorobenzene** into a clean, dry vial.[2][3]
 - Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4]
 - Gently swirl or vortex the vial to ensure the solid is completely dissolved.[3]
 - Place a small plug of glass wool into a Pasteur pipette to create a filter.
 - Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
 - Ensure the height of the solution in the NMR tube is at least 4.5 cm.[4]
 - Cap the NMR tube securely.

- Carefully wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2. NMR Data Acquisition

- Instrument: A standard ^1H NMR spectrometer (e.g., 300 MHz or higher).
- Parameters (Typical for a 400 MHz Spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
 - Acquisition Time: ~2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: A range covering from approximately -1 to 12 ppm is standard for ^1H NMR.
 - Temperature: Standard probe temperature (e.g., 298 K).
- Procedure:
 - Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Set the appropriate receiver gain.
 - Acquire the ^1H NMR spectrum using the parameters outlined above.
 - Process the acquired Free Induction Decay (FID) with a Fourier transform.
 - Phase the resulting spectrum to obtain a flat baseline.

- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl_3) or the TMS signal (0.00 ppm).
- Integrate the observed signal.

Interpretation of the Spectrum

The ^1H NMR spectrum of **1,3,5-trichlorobenzene** is expected to show a single sharp peak, a singlet, in the aromatic region of the spectrum.[1]

- Chemical Shift: The protons on a benzene ring are deshielded and typically resonate between 6.0 and 9.0 ppm.[5] The electron-withdrawing nature of the chlorine atoms further deshields the protons, placing the signal in the downfield region of the aromatic window.
- Multiplicity: The splitting of a proton signal is determined by the number of non-equivalent neighboring protons according to the $n+1$ rule.[5][6] In **1,3,5-trichlorobenzene**, each proton is situated between two carbon atoms that are bonded to chlorine atoms, and thus has no adjacent protons. Consequently, the signal is not split and appears as a singlet.[1]
- Integration: The area under the peak is proportional to the number of protons it represents.[5] The integral of the singlet in the spectrum of **1,3,5-trichlorobenzene** will correspond to three protons.[1]

Visualization

The following diagram illustrates the structural symmetry of **1,3,5-trichlorobenzene** and the resulting equivalence of its three protons, leading to a single peak in the ^1H NMR spectrum.

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